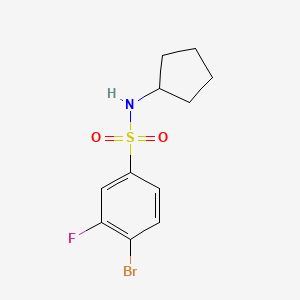

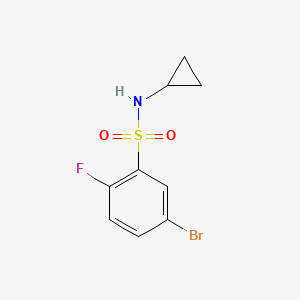

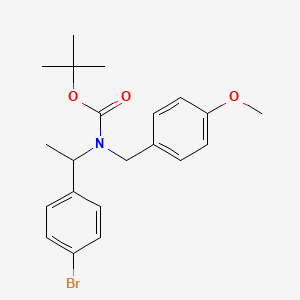

![molecular formula C12H13N3O3 B1408306 4-[(1-甲基-1H-吲唑-3-基)氨基]-4-氧代丁酸 CAS No. 1440535-79-4](/img/structure/B1408306.png)

4-[(1-甲基-1H-吲唑-3-基)氨基]-4-氧代丁酸

描述

“4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid” is a compound that contains an indazole moiety . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of indazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

Indazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学研究应用

含氮化合物研究

- 深海真菌来源的研究:此化合物见于对深海来源真菌丝状菌属 SCSIO 41005 产生的含氮化合物的研究。该研究分离了各种化合物,包括氨基酸衍生物,以评估其细胞毒性和抗病毒活性 (罗晓伟、周学峰和刘永红,2018)。

分子结构和性质

- 光谱分析:对类似化合物(4-[(3-乙酰苯基)氨基]-2-亚甲基-4-氧代丁酸)的分子结构、一阶超极化率、MEP、HOMO 和 LUMO 分析以及 NBO 分析进行了研究。这项研究提供了对该化合物稳定性、电荷转移和分子静电势的见解 (Rahul Raju 等人,2015)。

大麻模拟物吲唑和吲哚衍生物

- 新型精神活性物质:研究在非法精神活性物质中鉴定了四种大麻模拟物吲唑和吲哚衍生物,提供了对其化学和药理学性质的见解 (钱振华等人,2015)。

镇痛、抗炎和解热活性

- 医学特性:一项研究合成了 1-甲基-1H-吲唑的衍生物,并评估了它们的镇痛、抗炎、解热和降压活性,以及血小板抗聚集作用 (L. Mosti 等人,1992)。

分子对接和振动研究

- 分子对接分析:对类似化合物进行了振动、结构、电子和光学研究,重点介绍了它们在生物活性中的潜力以及作为非线性光学材料的潜力 (K. Vanasundari 等人,2018)。

合成和表征

- 合成和晶体结构:对 4-[(3-乙酰苯基)氨基]-2-亚甲基-4-氧代丁酸的合成、表征和热分析的研究提供了其晶体结构和热稳定性的宝贵信息 (P. Nayak 等人,2014)。

代谢研究

- 肝微粒体代谢:使用色谱和质谱研究了人肝微粒体对包括吲唑和吲哚衍生物在内的新型非法药物的代谢,有助于我们了解它们的代谢途径 (高桥宏等人,2014)。

抗增殖活性

- 噻唑衍生物合成:甲基 3/4-[[4-(2-取代噻唑-4-基)苯基]氨基]-3-氧代丙酸酯/(4-氧代丁酸酯)衍生物的合成旨在研究抗增殖活性,表明该化合物在细胞毒性应用中的潜力 (L. Yurttaş 等人,2022)。

β-淀粉样蛋白的荧光探针

- 阿尔茨海默病研究:一项关于与阿尔茨海默病相关的 β-淀粉样蛋白的荧光探针的合成和光学性质的研究突出了该化合物在分子诊断中的应用 (法焕宝等人,2015)。

未来方向

The development of new drugs that contain heterocyclic nuclei like indazole is necessary due to increasing public health problems . Therefore, there is a great importance of heterocyclic ring containing drugs . The broad range of chemical and biological properties of indazole makes it a promising candidate for the development of new drugs .

作用机制

Target of Action

Compounds with similar structures, such as indazole derivatives, have been found to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It’s likely that it interacts with its targets (such as the aforementioned kinases) by binding to their active sites, thereby inhibiting their activity and leading to changes in cellular processes .

Biochemical Pathways

Given its potential targets, it may affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these changes could include altered cell proliferation and cell size.

Pharmacokinetics

Compounds with similar structures, such as indazole derivatives, are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures .

Result of Action

Given its potential targets, it may lead to changes in cell proliferation and cell size . In terms of therapeutic effects, indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

属性

IUPAC Name |

4-[(1-methylindazol-3-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-15-9-5-3-2-4-8(9)12(14-15)13-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,17,18)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZLJZNQRLVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

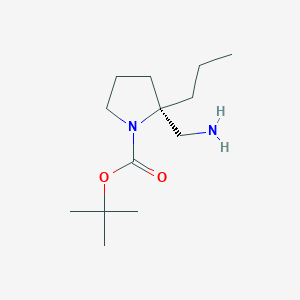

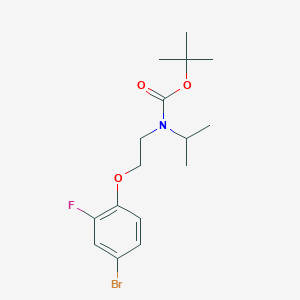

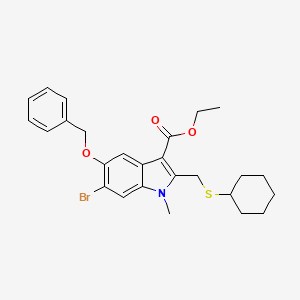

![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)

![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)